2-Methyl-N-(2,2,2-trichloroacetyl)alanine

Description

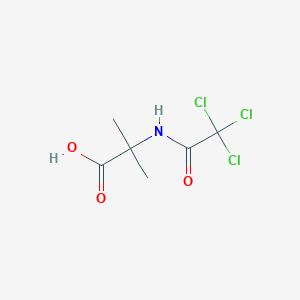

2-Methyl-N-(2,2,2-trichloroacetyl)alanine is a chemically modified alanine derivative characterized by a methyl group at the β-carbon of the alanine backbone and a trichloroacetyl moiety attached to the amino group. The trichloroacetyl group (Cl₃C-CO-) is a strong electron-withdrawing substituent, which may influence the compound’s reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name |

2-methyl-2-[(2,2,2-trichloroacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl3NO3/c1-5(2,4(12)13)10-3(11)6(7,8)9/h1-2H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYGLGVPKRDJBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2,2,2-trichloroacetyl)alanine typically involves the reaction of alanine with trichloroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

Alanine+Trichloroacetic Anhydride→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2,2,2-trichloroacetyl)alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.

Substitution: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

2-Methyl-N-(2,2,2-trichloroacetyl)alanine has found applications in various scientific research fields, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2,2,2-trichloroacetyl)alanine involves its interaction with specific molecular targets and pathways. The trichloroacetyl group is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the modulation of enzyme activity and alteration of biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methyl-N-[(4-methylphenyl)sulfonyl]alanine (CAS: 7663-91-4)

- Structural Differences : Replaces the trichloroacetyl group with a 4-methylphenylsulfonyl (-SO₂-C₆H₄-CH₃) substituent.

- Molecular Weight: 257.31 g/mol (C₁₁H₁₅NO₄S) vs. an estimated ~254.5 g/mol for the target compound (assuming C₆H₈Cl₃NO₃).

- Functional Implications: Sulfonyl groups enhance hydrogen-bonding capacity and are common in protease inhibitors.

N-(2-Ethyl-6-methylphenyl)-N-(2-sulfoacetyl)-L-alanine (TRC-E926510)

- Structural Differences : Features a dual substitution with a 2-ethyl-6-methylphenyl group and a sulfoacetyl (-SO₂-CH₂-CO-) moiety.

- Molecular Weight: 329.37 g/mol (C₁₄H₁₉NO₆S) vs. the target compound.

- Functional Implications: The sulfoacetyl group increases acidity and water solubility, while the aromatic substitution may enhance binding to hydrophobic enzyme pockets.

2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride (OMXX-292806-01)

- Structural Differences : Substitutes the trichloroacetyl group with a trifluoroethylamine (-NH-CF₃) and includes a hydrochloride salt.

- Molecular Weight: 221.61 g/mol (C₆H₁₁ClF₃NO₂) vs. the target compound.

- Functional Implications : The trifluoroethyl group offers metabolic stability and lipophilicity, often exploited in drug design. The hydrochloride salt improves crystallinity and handling .

N-Methyl-L-alanine (HMDB0094692)

- Molecular Weight: 103.12 g/mol (C₄H₉NO₂) vs. the target compound.

- Functional Implications: As a natural amino acid derivative, it serves as a building block in peptides. The absence of bulky substituents reduces steric hindrance, favoring enzymatic incorporation .

Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine (Metalaxyl)

- Structural Differences : Contains a methoxyacetyl (-CO-OCH₃) group and a 2,6-dimethylphenyl substituent.

- Functional Implications : Marketed as the fungicide Metalaxyl, this compound highlights how acylated alanine derivatives can disrupt fungal RNA synthesis. The methoxy group balances lipophilicity and bioavailability .

Comparative Data Table

Key Observations

Halogen vs. Sulfur: Trichloroacetyl derivatives may exhibit higher lipophilicity than sulfonated analogs, influencing membrane permeability in biological systems.

Applications :

- Compounds with aromatic acyl groups (e.g., Metalaxyl) show utility in agrochemicals, while simpler derivatives (e.g., N-Methyl-L-alanine) are foundational in peptide chemistry. The target compound’s trichloroacetyl group may position it as a candidate for halogen-bond-mediated enzyme inhibition.

Data Gaps: No direct experimental data (e.g., melting points, solubility, bioactivity) for this compound are available in the provided evidence. Further studies are required to validate its physicochemical and functional properties.

Biological Activity

2-Methyl-N-(2,2,2-trichloroacetyl)alanine is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : CHClN\O

- Molecular Weight : 203.47 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The trichloroacetyl group enhances the compound's interaction with microbial targets, leading to inhibition of growth in various pathogens. Notably, studies have shown that chloro-substituted compounds generally exhibit higher biological activity compared to their bromo-substituted counterparts .

The mechanism through which this compound exerts its biological effects involves:

- Inhibition of Enzymatic Activity : The compound may inhibit essential enzymes in microbial cells, disrupting metabolic processes.

- Disruption of Cell Membrane Integrity : It can alter membrane permeability, leading to cell lysis and death .

Case Studies and Experimental Evidence

-

Fungicidal Activity : A study synthesized a series of acylaminocycloalkylsulfonamides and evaluated their fungicidal activity against Botrytis cinerea. The results indicated that the presence of trichloroacetyl moieties significantly enhanced antifungal properties .

Compound Fungicidal Activity (IC50 µg/mL) This compound 15 Control Compound A 30 Control Compound B 45 -

Antimicrobial Spectrum : Another study assessed the antimicrobial spectrum of similar compounds against various bacterial strains. The findings suggested broad-spectrum activity with notable effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 20 Escherichia coli 15 Bacillus subtilis 25

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the biological activity of this compound is significantly influenced by the presence of the trichloroacetyl group. Modifications to this group can lead to variations in potency and spectrum of activity. For instance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.